
N-Benzyl-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as benzyl bromide for nucleophilic substitution or halogens for electrophilic substitution.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe in biological assays.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-Benzyl-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry. The benzyl and phenyl groups can participate in π-π interactions, enhancing its binding affinity to various targets.
相似化合物的比较
N-Benzyl-5-methoxytryptamines: These compounds are known for their activity at serotonin receptors.
N-Benzylated Phenethylamines: These compounds have been studied for their psychedelic properties.
Uniqueness: N-Benzyl-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. The combination of benzyl and phenyl groups further enhances its versatility in various applications.
属性
分子式 |
C16H15N5O |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
5-anilino-N-benzyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H15N5O/c22-16(17-11-12-7-3-1-4-8-12)14-15(20-21-19-14)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,22)(H2,18,19,20,21) |
InChI 键 |
CWHDCYBYMPQERX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


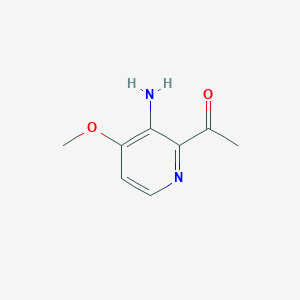

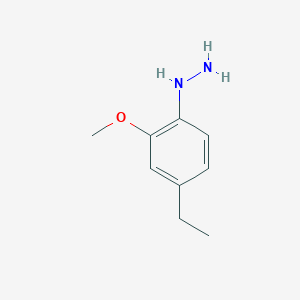
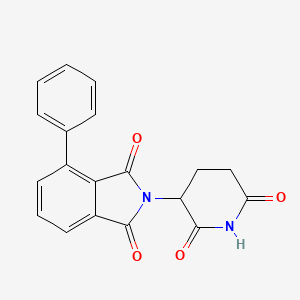
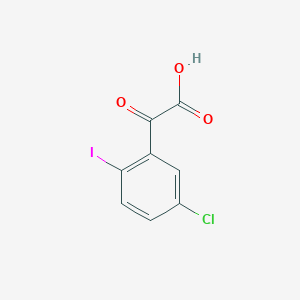
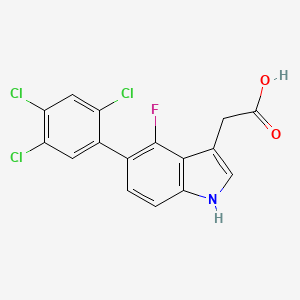
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
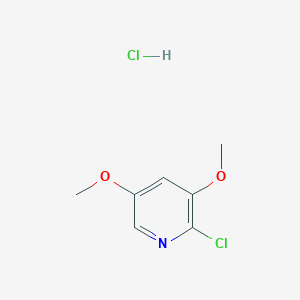
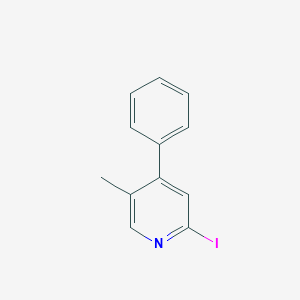
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
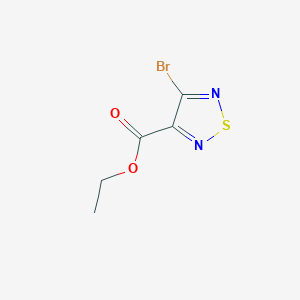
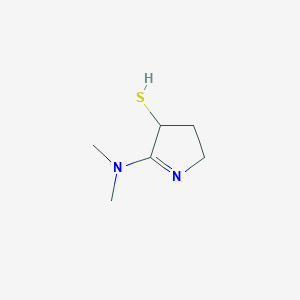
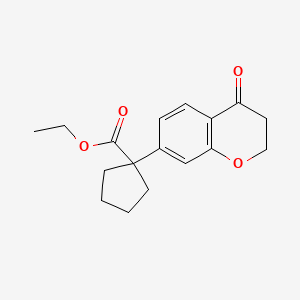
![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)
